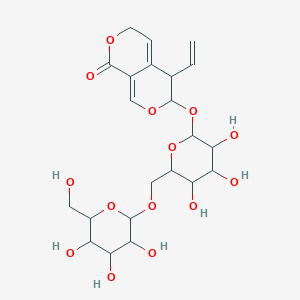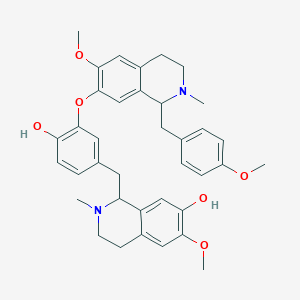
Magnoflorine (chloride);alpha-Magnoflorine (chloride);Thalictrine (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnoflorine (chloride), also known as alpha-Magnoflorine (chloride) and Thalictrine (chloride), is a quaternary aporphine alkaloid. It is found in various plant species such as Magnolia, Aristolochia, and Berberis. This compound is known for its diverse pharmacological properties, including anti-fungal, anti-oxidative, and anti-diabetic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnoflorine (chloride) can be synthesized from natural sources such as Magnolia or Aristolochia. The synthetic route involves the extraction of the alkaloid from the plant material, followed by purification processes. The reaction conditions typically involve the use of solvents like methanol or ethanol and may require ultrasonic assistance to enhance solubility .
Industrial Production Methods
Industrial production of Magnoflorine (chloride) involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then extracting the alkaloid using solvents. The extracted compound is then purified using chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Magnoflorine (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Magnoflorine (chloride) into its reduced forms.
Substitution: Substitution reactions can occur at the methoxy or hydroxyl groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Magnoflorine (chloride), as well as various substituted compounds depending on the reagents used .
Scientific Research Applications
Magnoflorine (chloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical testing and quality control.
Biology: It has been studied for its anti-fungal and anti-oxidative properties.
Medicine: Research has shown its potential in treating diabetes, inflammation, and infections.
Industry: It is used in the development of natural product libraries and bioactive compound libraries
Mechanism of Action
Magnoflorine (chloride) exerts its effects through various molecular targets and pathways:
Anti-fungal Activity: It reduces the formation of Candida albicans biofilm.
Anti-oxidative Activity: It scavenges free radicals and reduces oxidative stress.
Anti-diabetic Activity: It modulates glucose metabolism and improves insulin sensitivity.
Comparison with Similar Compounds
Similar Compounds
- Corytuberine methochloride
- Escholine chloride
- Palmatine chloride
- Berberine chloride
Uniqueness
Magnoflorine (chloride) is unique due to its broad spectrum of pharmacological activities and its presence in a wide variety of plant species. Unlike some similar compounds, it has demonstrated significant anti-fungal and anti-diabetic properties, making it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVJLBTYWBXDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
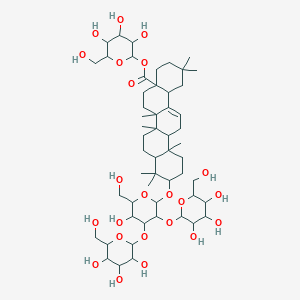
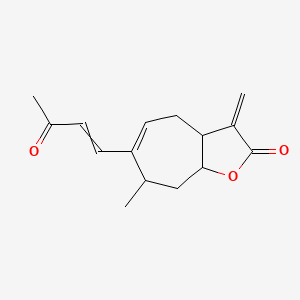
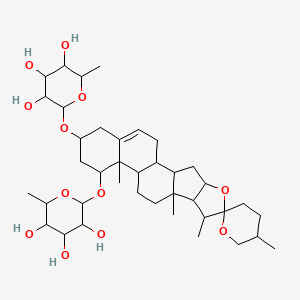
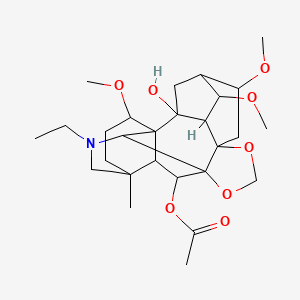
![1,3,7-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one](/img/structure/B8072570.png)
![5-Chloro-2-([(2-([3-(furan-2-yl)phenyl]amino)-2-oxoethoxy)acetyl]amino)benzoic acid](/img/structure/B8072578.png)
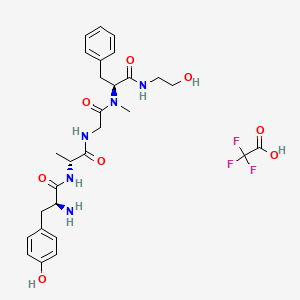
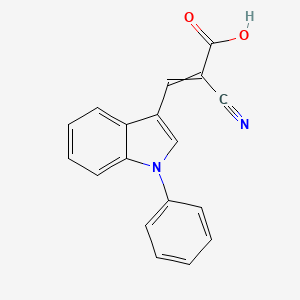
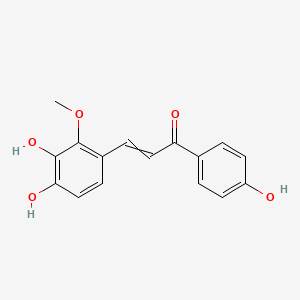
![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid](/img/structure/B8072596.png)
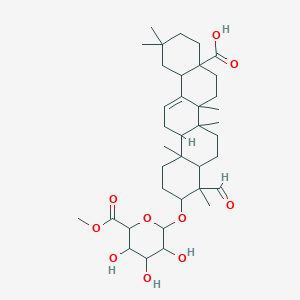
![[8,8-Dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B8072606.png)
